molecular formula C11H10N2O B2382460 2,3-Dihydrofuro[3,2-b]quinolin-9-amine CAS No. 1379340-57-4

2,3-Dihydrofuro[3,2-b]quinolin-9-amine

Cat. No.: B2382460
CAS No.: 1379340-57-4
M. Wt: 186.214
InChI Key: POZWGSWFCGKDCZ-UHFFFAOYSA-N
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Description

“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a chemical compound . Unfortunately, there is not much information available about this specific compound .


Molecular Structure Analysis

The molecular weight of “this compound” is 186.21 . The InChI code is 1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Sulphur-substituted pyrrolo[3, 4-b]quinolines, including derivatives related to 2,3-Dihydrofuro[3,2-b]quinolin-9-amine, show potential in antimicrobial applications. Their amine complexes demonstrate enhanced antimicrobial activity against selected Gram-positive pathogens (Es, Staskun, & Vuuren, 2005).

Biological Evaluation

  • Furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, structurally related to this compound, have been synthesized and assessed for their potential as tacrine analogues in Alzheimer's disease treatment. They exhibit inhibitory properties against BuChE, a key enzyme in Alzheimer's pathology (Martins et al., 2011).

Anticancer Potential

  • N-Phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, similar to this compound, have been identified as potent inducers of apoptosis in cancer cells. This suggests potential applications in cancer therapy (Zhang et al., 2008).

Synthesis Methods

  • Efficient methods for synthesizing tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines, which include structures like this compound, have been developed. These methods can be used to create derivatives found in biologically active molecules (Porashar et al., 2022).

Neurotropic Activity

  • Annelated 4-aminopyridines structurally related to this compound have demonstrated neurotropic activity in animal models. This suggests potential applications in neurological research and therapy (Zaliznaya et al., 2020).

Antitubercular Properties

  • Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, structurally related to this compound, have shown significant antitubercular activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Kantevari et al., 2011).

Antioxidant, Anti-Inflammatory, and Analgesic Activities

  • Derivatives of pyrimido[4,5-b]quinolines, related to this compound, have been identified to possess significant antioxidant, anti-inflammatory, and analgesic activities, expanding their potential therapeutic applications (El-Gazzar et al., 2009).

Safety and Hazards

The safety information available indicates that “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Biochemical Analysis

Biochemical Properties

The quinolones and their heteroannulated derivatives, such as 2,3-Dihydrofuro[3,2-b]quinolin-9-amine, have high importance due to their diverse spectrum of biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities

Cellular Effects

. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Quinoline derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Properties

IUPAC Name

2,3-dihydrofuro[3,2-b]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZWGSWFCGKDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C3=CC=CC=C3N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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